3-Bromo-2-chloro-6-ethoxyquinoline
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Overview
Description
3-Bromo-2-chloro-6-ethoxyquinoline is a heterocyclic compound with the molecular formula C11H9BrClNO and a molecular weight of 286.55 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-ethoxyquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 6-ethoxyquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Bromo-2-chloro-6-ethoxyquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-ethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-2-chloro-6-ethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethoxy group, makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H9BrClNO |
---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-ethoxyquinoline |
InChI |
InChI=1S/C11H9BrClNO/c1-2-15-8-3-4-10-7(5-8)6-9(12)11(13)14-10/h3-6H,2H2,1H3 |
InChI Key |
LASVALWFPBDPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)Br |
Origin of Product |
United States |
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